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Compound of Interest

Compound Name: LH-708

Cat. No.: B608560

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of LH-708 welding
electrodes for the repair of tool steels, such as H13. The following protocols and data are
intended to ensure a high-quality, durable repair by outlining critical welding parameters, heat
treatment procedures, and a step-by-step workflow.

LH-708 Welding Electrode Properties and
Applications

The LH-708 is a hot work tool steel electrode designed for repairing tools and dies made from
similar materials or for fabricating hot work tools from carbon and low-alloy steels.[1][2][3] The
resulting weld deposit is a high-quality, tough, and wear-resistant material, free from cracks and
porosity.[1][4] Its alloy basis consists of Tungsten (W) and Chromium (Cr).[1][4]

Typical Applications:

e Dies and stampers for non-ferrous metals[1][2][3]
e Saddle tracks[1][2][3]

e Forging hammers[1][2][3]

 Distributor pins and slides[1][2][3]
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e Hot shear blades and trimming dies[1][2][3]

Quantitative Data Summary

Table 1: Recommended Welding Parameters for L H-708

Electrode Diameter (mm) Current (Amps) Polarity

2.5 50-70 AC/DC (+)
3.2 90-110 AC/DC (+)
4.0 140-160 AC/DC (+)
5.0 190-230 AC/DC (+)

Source:[1][5]

Table 2: Hardness of LH-708 Weld Deposit

Condition Hardness (HRC)
As Welded 41-46
After Hardening 49-51
After Annealing 21-24

Source:[1][2][3][6]

Table 3: Recommended Heat Treatment Parameters for
Tool Steel Repair
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Temperature . ) Cooling
Process Holding Time Purpose
Range Procedure
Reduces cooling
rate, prevents
) 300-400°C (572-  Maintain during cracking, and
Pre-heating ) -
752°F) welding removes
moisture.[1][7][8]
[91[10]
Minimizes
Post-Weld Slow 35-50°F (19-
_ - - thermal stresses.
Cooling 28°C) per hour
[11][12]
50-75°F (28-
42°C) below the Relieves welding
Stress o Slow cool to
o original stresses and
Relieving/Temper ) 2 hours 800°F (427°C),
) tempering ) tempers the weld
ing then air cool )
temperature of deposit.[11][12]
the base metal
) 750-780°C To soften the
Annealing 4 hours - )
(1382-1436°F) weld deposit.[1]
To achieve

1070-1120°C
Hardening - Quench in oil maximum
(1958-2048°F) hard 1
ardness.

) To increase
Tempering (after 500-600°C (932-
) 2 hours - toughness after
hardening) 1112°F) _
hardening.[1]

Experimental Protocols

Protocol 1: Standard Tool Steel Repair Procedure using
LH-708

This protocol outlines the essential steps for repairing a damaged tool steel component.

1. Surface Preparation:
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Thoroughly clean the area to be welded to remove any contaminants such as grease, oil, or
rust. Use a wire brush or grinder for mechanical cleaning.[1][11]

If cracks are present, they must be completely ground out. The bottom of the joint should be
rounded.[11]

. Pre-heating:

Uniformly preheat the workpiece to a temperature between 300-400°C (572-752°F).[1]

The preheat temperature should be maintained throughout the welding process. The heating
should be gradual, especially for complex shapes and high-alloy steels.[13]

Heating can be achieved using a furnace, heating elements, or torches.[11][12] For uniform
heating, induction heaters or ceramic mat heaters are recommended.[14]

. Welding:

Select the appropriate LH-708 electrode diameter and set the welding current according to
Table 1. Use AC or DC (+) polarity.[1][5]

For thicker sections or significant buildups, a buffer layer of a tougher material like LH-710
may be deposited first.[1]

Maintain a short arc length and deposit the weld beads in a stringer bead fashion.[11]

To achieve full hardness, it is recommended to deposit a maximum of two layers of LH-708.

[11[5]
. Post-Weld Heat Treatment (PWHT):

Slow Cooling: Immediately after welding, the workpiece must be cooled very slowly at a rate
of approximately 35-50°F (19-28°C) per hour to minimize thermal stresses.[11][12]

Stress Relieving/Tempering: Once cooled, the part should be stress-relieved. Heat the
component to a temperature 50-75°F (28-42°C) below the original tempering temperature of
the base material. Hold at this temperature for 2 hours.[11][12]

Final Cooling: After stress relieving, allow the component to cool slowly to 800°F (427°C) and
then cool in still air to room temperature.[12]

. Finishing:

After the heat treatment cycle is complete, the repaired area can be ground or machined to
the final required dimensions.[11]
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Caption: Workflow for Tool Steel Repair using LH-708.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for LH-708 in Tool
Steel Repair]. BenchChem, [2025]. [Online PDF]. Available at:
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repair]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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